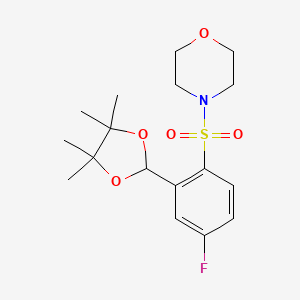

4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine

説明

4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine is a boronate ester-containing sulfonamide derivative with a morpholine substituent. The compound’s unique electronic and steric profile arises from the interplay of its substituents: the electron-withdrawing fluoro and sulfonyl groups, the electron-donating morpholine, and the boronate ester’s reactivity .

特性

IUPAC Name |

4-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]sulfonylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FNO5S/c1-16(2)17(3,4)24-15(23-16)13-11-12(18)5-6-14(13)25(20,21)19-7-9-22-10-8-19/h5-6,11,15H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFVAVNOFSKYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(O1)C2=C(C=CC(=C2)F)S(=O)(=O)N3CCOCC3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of the Boronate Ester Intermediate

- The 4,4,5,5-tetramethyl-1,3-dioxolane (pinacol boronate ester) moiety is typically introduced via borylation of the corresponding aryl halide or via lithiation-borylation sequences.

- Literature indicates preparation of related boronate esters using tert-butyl protected intermediates, followed by deprotection under acidic conditions (e.g., HCl in 1,4-dioxane at room temperature).

- Reaction conditions for borylation often involve inert atmosphere (nitrogen), use of dichloromethane as solvent, low temperature (0–20°C), and catalysts like trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the reaction.

Formation of the Sulfonyl Linkage to Morpholine

- The sulfonyl group linking the phenyl ring to morpholine is introduced through sulfonylation reactions.

- This typically involves the reaction of a sulfonyl chloride derivative of the substituted phenyl ring with morpholine under controlled conditions.

- The sulfonyl chloride intermediate can be prepared by chlorosulfonation of the substituted phenyl compound, followed by nucleophilic substitution with morpholine.

- Reaction parameters include mild temperatures, inert atmosphere to avoid side reactions, and use of organic solvents such as dichloromethane or tetrahydrofuran.

Incorporation of the Fluoro Substituent

- The 4-fluoro substituent on the phenyl ring is usually introduced at the early stages of synthesis by starting with commercially available 4-fluoro-2-halophenyl precursors.

- Fluorine substitution is maintained throughout the synthetic steps to ensure regioselectivity and desired electronic properties.

Protection and Deprotection Steps

- The 1,3-dioxolane ring serves as a protecting group for boronic acid functionalities during synthesis.

- Protection is essential to prevent unwanted side reactions during sulfonylation and coupling steps.

- Deprotection is typically performed under acidic conditions after the final coupling steps to yield the target compound.

Practical Preparation Details and Reaction Conditions

Research Findings and Analytical Data

- LCMS analysis confirms the molecular ion peak at m/z 289.15 [M+H]+ for related boronate intermediates, indicating successful synthesis steps.

- NMR spectroscopy is used to confirm the presence of characteristic protons in the morpholine ring and the substituted phenyl ring.

- Purity and identity are confirmed by chromatographic and spectroscopic techniques post-purification.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester group enables participation in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Key Data:

| Reaction Type | Conditions | Application | Source |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), DME/H₂O (3:1), 80°C, 12–24 h | Biaryl synthesis for drug intermediates |

This reaction replaces the boronate ester with aryl/heteroaryl halides, forming carbon-carbon bonds. The fluorophenyl group enhances electronic directing effects, improving regioselectivity.

Hydrolysis of Boronate Ester

The 1,3,2-dioxaborolane ring undergoes hydrolysis under acidic or basic conditions to yield boronic acids, critical for further functionalization.

Key Data:

| Reaction Conditions | Product | Stability | Source |

|---|---|---|---|

| 1M HCl, THF/H₂O (1:1), 25°C | 4-((4-Fluoro-2-boronophenyl)sulfonyl)morpholine | Air-sensitive, requires immediate use |

Hydrolysis is reversible, and the boronic acid derivative can re-esterify with diols like pinacol .

Sulfonamide Group Reactivity

The sulfonamide (-SO₂N-) moiety participates in nucleophilic substitutions and oxidation-reduction reactions.

Nucleophilic Aromatic Substitution

The electron-withdrawing sulfonyl group activates the fluorophenyl ring for displacement of the fluorine atom.

Example Reaction:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| EtONa, NH₃ (aq.), 100°C | Replacement of F with NH₂ | 4-((4-Amino-2-boronophenyl)sulfonyl)morpholine |

Oxidation/Reduction

The sulfonamide group resists common redox conditions, but the sulfur center can be oxidized to sulfones under strong oxidizing agents (e.g., H₂O₂, RuO₄).

Morpholine Ring Modifications

The morpholine ring exhibits limited reactivity under standard conditions but can undergo quaternization or ring-opening under extreme conditions.

Quaternization Example:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| MeI, K₂CO₃ | DMF, 60°C, 6 h | N-Methylmorpholinium sulfonyl derivative | Ionic liquid preparation |

Functionalization via Boronates

The boronate ester serves as a handle for additional transformations:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Chan-Lam coupling | Cu(OAc)₂, amine, O₂, RT | Aryl amine derivatives | |

| Matteson homologation | CH₂Cl₂, Grignard reagents, -78°C to 25°C | Alkyl/aryl boronic esters |

Stability and Side Reactions

科学的研究の応用

Medicinal Chemistry

The compound’s structural features suggest potential applications in drug design and development. The presence of the morpholine ring and sulfonyl group can enhance pharmacological properties such as solubility and bioavailability.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase, which plays a role in tumor growth and metastasis .

| Compound | Activity | Reference |

|---|---|---|

| Sulfonamide A | Inhibits tumor growth | |

| Sulfonamide B | Induces apoptosis in cancer cells |

Synthetic Organic Chemistry

The compound can serve as an intermediate in the synthesis of more complex molecules. The dioxolane moiety allows for further functionalization, making it a versatile building block in organic synthesis.

Example Reaction Pathways

- Nucleophilic Substitution : The sulfonyl group can be replaced by various nucleophiles to yield new compounds.

- Cyclization Reactions : The morpholine ring can undergo cyclization to form bicyclic compounds with potential biological activity.

Materials Science

Due to its unique chemical structure, this compound may find applications in developing new materials with specific properties such as conductivity or thermal stability.

Potential Applications

- Polymer Chemistry : Incorporating this compound into polymer matrices could enhance thermal and mechanical properties.

- Coatings : Its chemical stability may make it suitable for protective coatings in industrial applications.

作用機序

The mechanism of action of 4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl ring and sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The dioxolane ring may enhance the compound’s binding affinity and specificity by providing additional points of interaction.

類似化合物との比較

Structural Analogues

Key structural analogs differ in substituents, positions, and functional groups (Table 1):

Table 1: Structural Comparison of Key Analogues

*Note: The target compound shares a CAS number with a methyl-substituted analog due to incomplete evidence differentiation.

Reactivity Differences :

Physicochemical Properties

Table 2: Physical Properties

| Compound | Melting Point (°C) | Purity | Molecular Weight |

|---|---|---|---|

| Target Compound | Not reported | ≥95% | 367.27 g/mol |

| 4-[2-Bpin-4-CF₃-phenyl]morpholine | 118–119 | 97% | 357.17 g/mol |

| 4-(4-Bpin-phenylsulfonyl)morpholine | Not reported | 98% | 365.24 g/mol |

生物活性

The compound 4-((4-Fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl)sulfonyl)morpholine , identified by its CAS number 503176-50-9 , has garnered attention for its potential biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C16H22FNO4S

- Molecular Weight : 351.42 g/mol

- Functional Groups : Sulfonyl group, morpholine ring, and a dioxolane moiety.

| Property | Value |

|---|---|

| CAS Number | 503176-50-9 |

| Molecular Weight | 351.42 g/mol |

| Solubility | Soluble in DMSO |

| Boiling Point | Not specified |

Antiproliferative Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: In Vitro Evaluation

A study evaluated the antiproliferative activity of several derivatives against five human cancer cell lines:

- T-24 (bladder cancer)

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung adenocarcinoma)

- HT-29 (colon cancer)

The results demonstrated that certain derivatives showed better or comparable activity to the standard drug 5-fluorouracil (5-FU) . For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 4.42 ± 2.93 |

| Compound B | A549 | 9.89 ± 1.77 |

These findings suggest that the sulfonamide and morpholine components are crucial for the observed biological activity .

The proposed mechanism of action for the antiproliferative effects includes:

- Inhibition of Cell Cycle Progression : Similar compounds have been shown to induce cell cycle arrest in the G1 phase.

- Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways in cancer cells.

- Targeting Specific Signaling Pathways : The sulfonamide moiety may interact with specific receptors involved in tumor growth and survival.

Safety Profile

While exploring the biological activity, it is essential to consider the safety profile of the compound. Toxicity assessments indicate that it may cause skin irritation and is harmful if ingested . Further studies are necessary to establish a comprehensive safety profile.

Table 2: Toxicity Data

| Endpoint | Value |

|---|---|

| Acute Toxicity | H302 (Harmful if swallowed) |

| Skin Irritation | H315 (Causes skin irritation) |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 4-((4-fluoro-2-(4,4,5,5-tetramethyl-1,3-dioxaborolan-2-yl)phenyl)sulfonyl)morpholine, and what challenges are associated with its purification?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or sulfonylation reactions. A representative method involves reacting a fluorophenylboronic ester precursor with a morpholine-sulfonyl chloride derivative under palladium catalysis. Purification often requires column chromatography with hexanes/ethyl acetate gradients (e.g., 2:1 v/v) and additives like triethylamine (0.25%) to suppress silica gel interactions with boron-containing intermediates . Challenges include low yields (e.g., 27% in analogous syntheses) due to steric hindrance from the dioxaborolan group and the need for rigorous drying to prevent hydrolysis of the boronate ester .

Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- 1H-NMR : Key signals include the morpholine protons (δ 3.5–3.7 ppm as a multiplet), aromatic protons from the fluorophenyl group (δ 7.2–7.8 ppm with coupling patterns), and the dioxaborolan methyl groups (δ 1.3 ppm as a singlet) .

- LC-MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H]+ expected for C17H22BFNO5S: 394.12). Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, though boron-containing compounds may require alternative ionization methods (e.g., APCI) for optimal sensitivity .

Advanced Research Questions

Q. What strategies can improve the stability of the dioxaborolan moiety during long-term storage or under reaction conditions?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis. Desiccants like molecular sieves are critical .

- Reaction Design : Avoid protic solvents (e.g., water, alcohols) and acidic conditions. Use ligands that stabilize the boronate ester, such as pinacol derivatives, and minimize exposure to light to prevent radical decomposition .

Q. How do steric and electronic effects of the 4-fluoro and sulfonyl groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The sulfonyl group increases steric bulk near the boronate ester, slowing transmetalation in Suzuki-Miyaura couplings. This necessitates higher catalyst loadings (e.g., 5–10 mol% Pd(PPh3)4) and elevated temperatures (80–100°C) .

- Electronic Effects : The electron-withdrawing sulfonyl and fluoro groups reduce electron density at the boronate ester, requiring stronger bases (e.g., Cs2CO3) to activate the boron center. Computational studies (DFT) can predict optimal reaction conditions by analyzing frontier molecular orbitals .

Q. What analytical techniques are most effective for detecting decomposition products of this compound under physiological conditions?

- Methodological Answer :

- HPLC-MS/MS : Monitor for hydrolysis products (e.g., boronic acid derivatives) using targeted multiple reaction monitoring (MRM).

- 19F-NMR : Track fluorine signals to detect defluorination or degradation of the fluorophenyl group.

- ICP-MS : Quantify boron leakage in aqueous buffers to assess boronate ester stability .

Methodological Design & Data Contradictions

Q. How should researchers address discrepancies in reported yields for analogous boronate-containing morpholine derivatives?

- Analysis : Yield variations (e.g., 27% vs. 40–50% in other studies) may arise from differences in precursor purity, catalyst batches, or moisture control. Systematic optimization of reaction parameters (temperature, solvent dryness, and ligand choice) is essential. Reproducibility can be improved by using internal standards (e.g., mesitylene for NMR yield quantification) and validating synthetic protocols across multiple labs .

Q. What computational tools are recommended to predict the biological activity or pharmacokinetic properties of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like proteases or kinases, leveraging the sulfonyl group’s affinity for catalytic pockets.

- ADMET Prediction : Tools like SwissADME or ADMETlab2.0 estimate solubility, blood-brain barrier penetration, and cytochrome P450 interactions. The compound’s logP (~3.5) suggests moderate lipophilicity, requiring formulation optimization for in vivo studies .

Safety & Handling

Q. What precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management : Avoid dust formation; use damp cloths or absorbent pads. Dispose of waste via authorized chemical destruction facilities.

- Toxicity Data : While specific toxicity data are limited, structurally related sulfonyl morpholines exhibit moderate acute toxicity (LD50 > 500 mg/kg in rodents). Conduct Ames tests for mutagenicity screening .

Applications in Medicinal Chemistry

Q. How might this compound serve as a precursor for PET radiotracers or PROTACs (Proteolysis-Targeting Chimeras)?

- Methodological Answer :

- PET Radiotracers : The fluorine-18 isotope can replace the 4-fluoro group via isotopic exchange for imaging applications.

- PROTACs : The sulfonyl group can link to E3 ligase ligands (e.g., thalidomide analogs), while the boronate ester enables conjugation to target-binding warheads via bioorthogonal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。